molecular formula C22H33N3O3 B4258934 N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B4258934
M. Wt: 387.5 g/mol
InChI Key: WLECKELQLYEGMK-UHFFFAOYSA-N
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Description

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound that features a combination of piperidine, methoxyphenyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . Another approach involves the reaction of equimolar equivalents of specific reactants under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as LiAlH4 or NaBH4.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, compounds containing phenoxy-N-arylacetamide moieties have shown potential as inhibitors of enzymes like EGFR and VEGFR-2, which are involved in cancer progression . The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the piperidinyl and pyrrolidinyl groups distinguishes it from other similar compounds and may enhance its therapeutic potential.

Properties

IUPAC Name

N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-23(22(27)17-25-12-3-4-21(25)26)16-19-10-14-24(15-11-19)13-9-18-5-7-20(28-2)8-6-18/h5-8,19H,3-4,9-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLECKELQLYEGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
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N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
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N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
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N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

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